1-(2-Nitro-3-thienyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrothiophen-3-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c12-11(13)8-7(1-6-14-8)10-4-2-9-3-5-10/h1,6,9H,2-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRRFCQOZLWXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(SC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Nitro 3 Thienyl Piperazine and Analogous Structures
Strategies for Nitrothiophene Moiety Synthesis
The introduction of a nitro group onto the thiophene (B33073) ring is a critical step in the synthesis of the target compound. This section explores both traditional and modern approaches to achieve this transformation.
Conventional Nitration Approaches and Isomeric Mixture Resolution
The direct nitration of thiophene is a common method for producing nitrothiophenes. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid. However, this approach often results in the formation of a mixture of 2-nitrothiophene and 3-nitrothiophene isomers googleapis.com. The nitronium ion (NO₂⁺), the active electrophile, can attack both the C2 and C3 positions of the thiophene ring, leading to a mixture of products . Another established method involves reacting thiophene with fuming nitric acid in a solution of acetic anhydride and acetic acid, which can yield a product mixture containing approximately 85% 2-nitrothiophene and 15% 3-nitrothiophene googleapis.com.
The separation of these isomers can be a challenging process due to their similar physical properties googleapis.com. One method for resolving this mixture takes advantage of the differential reactivity of the two isomers. Selective chlorosulfonation of 3-nitrothiophene can be achieved due to its higher reactivity compared to 2-nitrothiophene. This allows for the subsequent separation of the desired 2-nitrothiophene googleapis.com. Another approach involves dissolving the isomeric mixture in ethanol and treating it with chlorosulfonic acid at a controlled temperature. This process selectively consumes the 3-nitrothiophene, enabling the isolation of highly pure 2-nitrothiophene google.com. Recrystallization from solvents like hexane-isopropyl ether is also employed to purify 2-nitrothiophene from the isomeric mixture googleapis.comgoogle.com.
| Method | Reagents | Outcome | Separation/Resolution |
| Direct Nitration | Nitric acid, Sulfuric acid | Mixture of 2- and 3-nitrothiophene | Difficult due to similar physical properties googleapis.com |
| Nitration | Fuming nitric acid, Acetic anhydride, Acetic acid | ~85% 2-nitrothiophene, ~15% 3-nitrothiophene googleapis.com | Selective chlorosulfonation of 3-nitrothiophene googleapis.com |
| Isomer Resolution | Chlorosulfonic acid in ethanol | Selective consumption of 3-nitrothiophene google.com | Isolation of pure 2-nitrothiophene google.com |
| Purification | Hexane-isopropyl ether | Recrystallization | Pure 2-nitrothiophene googleapis.comgoogle.com |
Selective Synthesis and Purification Protocols for 2-Nitrothiophene
To circumvent the challenges associated with isomeric mixtures, researchers have developed methods for the selective synthesis of 2-nitrothiophene. One such eco-friendly process utilizes metal-exchanged clay catalysts, such as Fe³⁺-montmorillonite, with nitric acid, completely avoiding the use of acetic anhydride googleapis.comgoogle.com. This method can achieve high selectivity for 2-nitrothiophene, in some cases reaching up to 100% googleapis.com. The reaction is typically conducted in an organic solvent like dichloroethane google.com. Beta zeolites have also been demonstrated as effective catalysts for the nitration of thiophene with nitric acid and acetic anhydride under mild conditions, yielding excellent regioselectivity google.com.
Purification of 2-nitrothiophene to a high degree of purity is crucial for its use in subsequent reactions. Steam distillation followed by repeated crystallization from petroleum ether can yield colorless crystals of 2-nitrothiophene with a melting point of 45.5°C orgsyn.org.
Alternative Synthetic Routes to Functionalized Nitrothiophenes
Beyond direct nitration, alternative strategies have been developed for the synthesis of functionalized nitrothiophenes. One innovative approach involves a tandem Henry reaction and nucleophilic substitution on sulfur. This method utilizes 3-thiocyanatopropenals, which react with nitromethane in the presence of a base like tetra-n-butylammonium fluoride or diisopropylethylamine to form 2-nitrothiophenes researchgate.net. This route offers a different disconnection approach to the thiophene ring itself.
Another strategy focuses on the synthesis of 3-nitro-2-substituted thiophenes through a multi-step process that concludes with a microwave-assisted dehydration and aromatization on acidic alumina in the presence of chloranil. This solvent-free method often provides the product in high purity without the need for chromatographic purification figshare.com. Furthermore, the cyclization of functionalized alkynes bearing a sulfur-containing nucleophilic group, often catalyzed by metals, represents a powerful methodology for the regioselective synthesis of various substituted thiophenes mdpi.com.
Approaches to Piperazine (B1678402) Ring Formation and Functionalization
The piperazine ring is a common scaffold in medicinal chemistry. Its synthesis and subsequent functionalization are key to preparing a wide array of derivatives.
Cyclization-Based Syntheses of Piperazine Derivatives
The formation of the piperazine ring can be achieved through various cyclization strategies. One method involves the reduction of 3,4-dehydro-piperazine-2-one derivatives with reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding piperazine google.com. Another approach is the manganese(III) acetate mediated radical cyclization of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds to produce piperazine-containing dihydrofurans nih.govresearchgate.net.
More recent developments include photoredox-catalyzed methods. For instance, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides access to 2-substituted piperazines under mild conditions organic-chemistry.org. Additionally, palladium-catalyzed cyclization reactions can be used to construct highly substituted piperazines from propargyl units and diamine components with good yields and high stereochemical control organic-chemistry.org.
N-Alkylation and N-Arylation Strategies for Piperazine Scaffolds
Once the piperazine ring is formed, it can be further functionalized through N-alkylation and N-arylation reactions. A straightforward method for N-alkylation involves the reaction of N-acetylpiperazine with an alkyl halide, followed by hydrolysis of the acetyl group to yield the N-alkylpiperazine researchgate.net. Reductive amination is another common strategy, where a piperazine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent nih.gov.
Utility of 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Piperazine Synthesis
1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO, serves as a versatile and efficient substrate for the synthesis of a wide array of functionalized piperazine derivatives. rsc.orgnih.gov The core strategy involves the cleavage of a C-N bond within the rigid DABCO framework. rsc.orgnih.gov This process is typically initiated by activating DABCO with various electrophilic reagents, such as alkyl halides, aryl halides, or carboxylic acids, which leads to the formation of a quaternary ammonium salt. rsc.orgnih.gov These salts are highly effective electrophiles.
The resulting activated DABCO intermediate is susceptible to nucleophilic attack, which proceeds via a ring-opening mechanism to yield N-substituted piperazines. mdpi.com This method is particularly useful for creating N-(2-chloroethyl)piperazines, which can be further functionalized. mdpi.com A variety of nucleophiles, including phenols, thiols, amines, and indoles, can be employed in this step, allowing for the introduction of diverse functional groups onto the piperazine ring. nih.gov The in-situ activation of DABCO within multicomponent reactions represents an efficient tactic for the diversity-oriented synthesis of drug-like piperazine molecules. nih.gov This approach avoids the isolation of intermediate salts, streamlining the synthetic process. rsc.org For instance, the direct amidation of carboxylic acids with DABCO provides a pathway to piperazine derivatives. researchgate.net The significance of this methodology lies in its operational simplicity and the ability to generate complex piperazine structures from a readily available starting material. rsc.org
Transition Metal-Catalyzed Formations of Substituted Piperazines
Transition metal catalysis provides powerful and versatile methods for the synthesis of substituted piperazines, offering high efficiency and control over chemo-, regio-, and stereoselectivity. digitellinc.comorganic-chemistry.org Catalysts based on palladium, iridium, ruthenium, and nickel are frequently employed for these transformations. organic-chemistry.orgmdpi.comacs.org
Palladium-catalyzed reactions are particularly prominent for the formation of N-arylpiperazines through Buchwald-Hartwig amination, which allows for the coupling of aryl halides with piperazine under aerobic conditions. organic-chemistry.orgnih.gov This method is effective even with sterically hindered and electron-rich aryl chlorides. organic-chemistry.org Palladium catalysts also enable Wacker-type aerobic oxidative cyclizations of alkenes to form the piperazine core. organic-chemistry.org Another palladium-catalyzed approach involves the cyclization of a propargyl unit with a diamine component, yielding highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org
Iridium-based catalysts have been developed for the synthesis of C-substituted piperazines through a unique head-to-head coupling of imines. acs.org This atom-economical [3+3] cycloaddition process is highly regio- and diastereoselective, operating under mild conditions. acs.org Furthermore, iridium photocatalysts are utilized in visible-light-promoted decarboxylative annulation reactions between glycine-based diamines and various aldehydes to produce 2-substituted piperazines. organic-chemistry.orgmdpi.com
Recent advances also include the use of nickel catalysis for the hydroamination of unactivated alkenes, providing a direct method to introduce amine functionalities and construct chiral arylamines containing a piperazine moiety. acs.org Ruthenium complexes have been shown to catalyze diol-diamine couplings, offering another route to the piperazine skeleton. organic-chemistry.org
Table 1: Overview of Transition Metal-Catalyzed Piperazine Syntheses
| Catalyst Metal | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Palladium (Pd) | Buchwald-Hartwig Amination | Aryl halides, Piperazine | Forms N-arylpiperazines; aerobic conditions. organic-chemistry.orgnih.gov |
| Palladium (Pd) | Wacker-Type Cyclization | Alkenyl diamines | Aerobic oxidative cyclization to form piperazine ring. organic-chemistry.org |
| Iridium (Ir) | [3+3] Cycloaddition | Imines | Atom-economical, high diastereoselectivity for C-substituted piperazines. acs.org |
| Iridium (Ir) | Photoredox Catalysis | Glycine diamines, Aldehydes | Visible-light promoted synthesis of 2-substituted piperazines. organic-chemistry.orgmdpi.com |
| Nickel (Ni) | Hydroamination | Unactivated alkenes, Anthranils | Regio- and enantioselective formation of chiral arylamines. acs.org |
Convergent Synthesis of Thienyl-Piperazine Hybrid Scaffolds
Convergent synthesis offers an efficient strategy for constructing complex molecules like thienyl-piperazine hybrids by preparing the thiophene and piperazine moieties separately before joining them in a final step. This approach allows for modularity and the rapid generation of analogs by varying either of the constituent fragments.
The principal method for forging the crucial bond between a thiophene ring and a piperazine nitrogen is Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly effective when the thiophene ring is activated by a strong electron-withdrawing group, such as the nitro group in 2-nitrothiophene derivatives. The nitro group significantly lowers the electron density of the thiophene ring, making it susceptible to attack by a nucleophile like piperazine at the position ortho or para to it. For 1-(2-nitro-3-thienyl)piperazine, the synthesis would typically involve the reaction of 3-halo-2-nitrothiophene with piperazine.
Alternatively, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general route for C-N bond formation. nih.gov This method can couple a halothiophene with piperazine using a palladium catalyst and a suitable ligand. It offers broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic chemistry for creating aryl amine linkages.
The synthesis of this compound and its analogs often requires a multi-stage approach to prepare the necessary precursors and assemble the final molecule. A representative synthetic sequence could begin with the nitration of a commercially available thiophene derivative to install the key electron-withdrawing group.
A plausible multi-stage synthesis is exemplified by the preparation of related nitroaryl-piperazine compounds. nih.gov For instance, a 5-nitroaryl-2-carboxaldehyde can be converted into a thiosemicarbazone, which then undergoes oxidative cyclization to form an amino-1,3,4-thiadiazole. nih.gov This intermediate can be transformed into a chloro-thiadiazole derivative via diazotization. nih.gov The crucial linkage step involves reacting this chloro intermediate with piperazine to yield a 1-(5-(5-nitroaryl...)-1,3,4-thiadiazol-2-yl)piperazine. nih.gov This piperazine intermediate can then be further derivatized by alkylation on the second nitrogen atom. nih.gov This sequence highlights how a core scaffold is built through several steps, followed by the introduction of the piperazine moiety and subsequent functionalization.
Optimizing reaction conditions is critical for maximizing the yield, purity, and cost-effectiveness of thienyl-piperazine synthesis. biosynce.com Key parameters that require careful tuning include the choice of solvent, base, temperature, and, if applicable, the catalyst system.
For SNAr reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can solvate the reactants and stabilize charged intermediates. The choice and amount of base (e.g., NaHCO₃, K₂CO₃, or an organic base like triethylamine) are crucial for scavenging the acid generated during the reaction without causing unwanted side reactions. Temperature control is also vital; while higher temperatures can accelerate the reaction, they may also lead to decomposition or the formation of byproducts.
In transition metal-catalyzed cross-coupling reactions, optimization involves screening different combinations of metal precursors, ligands, and bases. The ligand plays a pivotal role in stabilizing the metal center and facilitating the catalytic cycle. The reaction's success often hinges on finding the optimal ligand that balances reactivity and stability for the specific substrates involved. Careful control of these parameters is essential to achieve an efficient and scalable synthesis. biosynce.com
Modern Synthetic Approaches
Recent years have seen the emergence of advanced synthetic methods that offer milder, more efficient, and sustainable routes to substituted piperazines. mdpi.comeurekaselect.com Visible-light photoredox catalysis has become a powerful tool for C-H functionalization and for promoting annulation reactions under exceptionally mild conditions. organic-chemistry.orgmdpi.com Iridium and purely organic dyes are common photocatalysts that can convert light energy into chemical energy to generate highly reactive radical intermediates in a controlled manner. mdpi.com This strategy has been successfully applied to the C-H arylation of piperazines and in decarboxylative annulation protocols to access diverse C2-substituted piperazines. organic-chemistry.orgmdpi.com
Another innovative strategy is the Stannyl Amine Protocol (SnAP), which provides a convergent method for synthesizing C-H functionalized piperazines from aldehydes. mdpi.com This approach relies on the generation of a radical from a stannane reagent to achieve a combined cyclization and C-C bond formation. mdpi.com To address the toxicity of tin reagents, a related Silicon Amine Protocol (SLAP) has been developed under photocatalytic conditions. mdpi.com These modern methods avoid harsh reagents and offer new pathways for creating structural diversity on the piperazine core, which has traditionally been challenging to achieve. mdpi.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| N-(2-chloroethyl)piperazine |
| 3-halo-2-nitrothiophene |
| 5-nitroaryl-2-carboxaldehyde |
| 1-(5-(5-nitroaryl...)-1,3,4-thiadiazol-2-yl)piperazine |
| Dimethylformamide (DMF) |
| Dimethyl sulfoxide (DMSO) |
| Sodium Bicarbonate (NaHCO₃) |
| Potassium Carbonate (K₂CO₃) |
Application of Flow Chemistry in Piperazine Derivative Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, has emerged as a powerful tool for the synthesis of piperazine derivatives and other heterocyclic compounds. mdpi.commdpi.com This modular approach allows for the automated and continuous production of small molecules by integrating various flow modules responsible for specific structural formations. mdpi.com The inherent advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous intermediates safely, make it an attractive alternative to conventional batch methods. mdpi.com
The development of novel reactor designs, such as miniature alternating diameter reactors, can further enhance mixing and reaction efficiency in flow systems. mdpi.com Catalytic hydrogenations, which are well-suited for continuous transformations, are often employed in these setups, offering clean reactions with minimal side-product formation. mdpi.commdpi.com The ability to safely handle reagents like diisobutylaluminum hydride (DIBAL-H) in a closed-loop flow system underscores the enhanced safety profile of this technology. mdpi.com
Table 1: Comparison of Flow Chemistry and Batch Processing for Piperazine Derivative Synthesis
| Parameter | Flow Chemistry | Batch Processing |
|---|---|---|
| Reaction Time | Significantly reduced (minutes to hours) mdpi.com | Often longer (hours to days) |
| Yield | Often higher and more consistent mdpi.com | Can be variable |
| Safety | Enhanced due to small reaction volumes and better control mdpi.com | Higher risks with hazardous reagents and exotherms |
| Scalability | Readily scalable by extending operation time | Scaling up can be challenging |
| Process Control | Precise control over temperature, pressure, and stoichiometry mdpi.com | Less precise control, potential for hotspots |
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry, offering a rapid and efficient alternative to conventional heating methods for the synthesis of heterocyclic compounds, including those containing thiophene and piperazine moieties. ijpsjournal.commdpi.com By utilizing microwave irradiation, this technique can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes, while also improving product yields and purity. beilstein-journals.orgmdpi.com
The synthesis of various heterocyclic systems, such as 1,2,4-triazoles and fused 1,2,4-triazines bearing thiophene groups, has been successfully achieved using microwave-assisted protocols. mdpi.comscipublications.comscilit.com These methods often involve solvent-free conditions or the use of solid supports, aligning with the principles of green chemistry by minimizing waste. mdpi.commdpi.com For example, the rapid and efficient solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one highlights the power of microwave irradiation in constructing complex heterocyclic scaffolds. mdpi.comscilit.com
In the synthesis of piperazine derivatives, microwave assistance can be employed for various reaction types, including nucleophilic substitutions and condensation reactions. mdpi.comscipublications.com The uniform heating provided by microwaves minimizes the formation of side products that can arise from thermal gradients present in conventional heating. ijpsjournal.com This leads to cleaner reaction profiles and simplifies subsequent purification steps. The ability to rapidly screen reaction conditions and optimize synthetic routes makes MAOS an invaluable tool for medicinal chemistry and drug discovery efforts. beilstein-journals.org
Table 2: Enhanced Efficiency of Microwave-Assisted Synthesis Compared to Conventional Heating
| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
|---|---|---|---|
| Synthesis of 3,4-dihydropyrimidinones | 45 - 75 minutes | 2 minutes, 88% - 98% | ijpsjournal.com |
| Synthesis of 5-aminopyrazolone | 4 hours, 80% | 2 minutes, 88% | ijpsjournal.com |
| Synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles | Lengthier process, moderate yields | 4 minutes, 82% - 96% | ijpsjournal.com |
| Synthesis of N-alkylated 2-pyridones | 180 minutes, 65% - 77% | 15 minutes, 81% - 94% | beilstein-journals.org |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific spectral data for 1-(2-Nitro-3-thienyl)piperazine is not widely published, the expected chemical shifts and coupling constants can be predicted based on the constituent functional groups and data from analogous structures.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons on the thiophene (B33073) ring and the piperazine (B1678402) ring. The two protons on the thiophene ring would likely appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group. The protons on the piperazine ring would be found in the upfield region. The four protons on the carbons adjacent to the thienyl-substituted nitrogen would likely appear as a multiplet, distinct from the four protons on the other side of the piperazine ring adjacent to the secondary amine. The N-H proton of the piperazine ring would appear as a broad singlet, the position of which can be concentration-dependent.
¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct peaks are expected for the four carbon atoms of the thiophene ring and the two sets of non-equivalent methylene (B1212753) (-CH2-) carbons in the piperazine ring. The carbon atom attached to the nitro group (C2 of the thiophene ring) would be significantly downfield. The chemical shifts for the piperazine carbons are typically found in the 40-60 ppm range. Studies on similar piperazine-containing compounds confirm these general spectral regions nih.govresearchgate.net. For instance, in related nitroimidazole-piperazinyl compounds, the piperazine ring carbons appear around 50 ppm nih.gov.
Predicted NMR Data for this compound This table is predictive and based on analogous structures.
| Analysis | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Thiophene-H | ~7.0 - 8.0 | Two doublets, coupling constant (J) typical for ortho-protons on a thiophene ring. |
| Piperazine-H (C-N-Thienyl) | ~3.2 - 3.6 | Multiplet, 4H. | |
| Piperazine-H (C-N-H) | ~3.0 - 3.4 | Multiplet, 4H. | |
| Piperazine-NH | Variable | Broad singlet, 1H. | |
| ¹³C NMR | Thiophene-C (aromatic) | ~120 - 155 | Four distinct signals. C2 attached to NO₂ will be most downfield. |
| Piperazine-C (aliphatic) | ~45 - 55 | Two signals for the two sets of non-equivalent carbons. |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to its key structural features.
The most prominent peaks would arise from the nitro group (NO₂), which typically shows strong, distinct bands for asymmetric and symmetric stretching vibrations. The C-H stretching of the thiophene ring and the aliphatic C-H stretching of the piperazine ring would also be visible. The N-H stretching of the secondary amine in the piperazine ring would appear as a moderate peak, while C-N stretching vibrations would also be present. For comparison, IR spectra of related compounds like 1-(4-Nitrophenyl)piperazine are available and show characteristic nitro group and piperazine absorptions nist.gov.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Piperazine) | Stretching | 3300 - 3500 | Medium, may be broad |
| C-H (Thiophene) | Stretching | 3000 - 3100 | Medium to Weak |
| C-H (Piperazine) | Stretching | 2800 - 3000 | Medium |
| N=O (Nitro) | Asymmetric Stretching | 1500 - 1560 | Strong |
| N=O (Nitro) | Symmetric Stretching | 1340 - 1380 | Strong |
| C=C (Thiophene) | Stretching | 1400 - 1500 | Medium to Weak |
| C-N (Piperazine/Thienyl) | Stretching | 1250 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The molecular formula for this compound is C₈H₁₁N₃O₂S, giving it a molecular weight of approximately 213.26 g/mol bldpharm.com.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 213. The fragmentation pattern would likely involve the characteristic cleavage of the piperazine ring and loss of the nitro group. Common fragmentation pathways for piperazine derivatives include the breaking of the bonds alpha to the nitrogen atoms, leading to characteristic ions. For example, cleavage of the piperazine ring can result in stable fragments, and the loss of the nitro group (NO₂, 46 Da) is a common fragmentation for nitroaromatic compounds. Qualitative analysis of various piperazine derivatives by GC-MS shows characteristic fragmentation that allows for their identification researchgate.netunodc.org.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 213 | [C₈H₁₁N₃O₂S]⁺ | Molecular Ion (M⁺) |
| 167 | [M - NO₂]⁺ | Loss of the nitro group |
| 139 | [C₄H₂S-N-C₂H₄]⁺ | Fragmentation within the piperazine ring |
| 85 | [C₄H₉N₂]⁺ | Piperazinyl cation |
| 56 | [C₃H₆N]⁺ | Common fragment from piperazine ring cleavage |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interaction Characterization
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a compound in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. A search of the current literature did not yield a specific single-crystal X-ray structure for this compound.
However, analysis of related structures provides insight into the likely solid-state conformation. For example, the crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione reveals that the piperazine ring typically adopts a stable chair conformation researchgate.net. In the solid state of this compound, it is expected that intermolecular hydrogen bonds would be a key feature, likely involving the N-H group of the piperazine ring acting as a hydrogen bond donor and the oxygen atoms of the nitro group acting as acceptors. These interactions would link the molecules into a three-dimensional supramolecular network.
Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatographic methods are essential for assessing the purity of chemical compounds and for separating isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for this purpose.
For this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable for purity analysis. Such methods have been successfully developed and validated for various piperazine derivatives researchgate.net. A typical system might use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector, as the nitro-thienyl chromophore would absorb UV light strongly.
Gas chromatography, often coupled with a mass spectrometer (GC-MS), is also a powerful tool for analyzing piperazine derivatives, allowing for both separation and identification of impurities researchgate.net. The choice of column, such as a DB-17, and appropriate temperature programming are crucial for achieving good separation of related substances researchgate.nethakon-art.com. For non-volatile or thermally unstable impurities, derivatization might be necessary to improve chromatographic performance jocpr.com.
Surface Characterization Techniques for Immobilized Piperazine Systems (e.g., Contact Angle, Ellipsometry, X-ray Photoelectron Spectroscopy)
When piperazine derivatives are immobilized on a surface, for applications such as catalysis or CO₂ capture, a range of surface-sensitive techniques are employed for characterization.
Studies involving piperazine immobilized on surfaces like graphene oxide or silica (B1680970) demonstrate the utility of these methods rsc.orgresearchgate.netelsevierpure.com.
X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition of the surface and the chemical states of the elements. For an immobilized this compound system, XPS could confirm the presence of nitrogen, sulfur, and carbon in their expected chemical environments, verifying the successful immobilization.
Contact Angle measurements would provide information about the hydrophilicity or hydrophobicity of the modified surface.
Ellipsometry could be used to measure the thickness of the immobilized piperazine layer.
Fourier Transform Infrared (FT-IR) Spectroscopy , in an attenuated total reflectance (ATR) mode, can identify the characteristic functional groups of the piperazine derivative on the surface rsc.orgbirjand.ac.ir.
These techniques collectively provide a detailed picture of the modified surface, confirming the presence, quantity, and chemical nature of the immobilized species, which is crucial for understanding the material's performance in its intended application researchgate.net.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of the molecule's structure and intrinsic properties.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov For 1-(2-Nitro-3-thienyl)piperazine, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized geometry, stability, and electronic properties. nih.govfigshare.com
The analysis of the molecular structure involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The presence of the electron-withdrawing nitro (-NO₂) group attached to the thiophene (B33073) ring significantly influences the electronic distribution across the molecule. researchgate.net This substituent affects the geometry and stability of the thiophene ring and the adjacent piperazine (B1678402) moiety. Studies on similar nitroaromatic compounds show that the C-N bond of the nitro group is relatively long, and the group itself tends to be coplanar with the aromatic ring to maximize resonance effects. researchgate.net
Table 1: Representative DFT-Calculated Reactivity Descriptors for a Similar Nitro-Aryl Piperazine Moiety
| Descriptor | Symbol | Typical Value (eV) | Implication |
| Chemical Hardness | η | ~2.24 | Indicates high kinetic stability. |
| Electronegativity | χ | ~4.05 | Measures the power to attract electrons. |
| Electrophilicity Index | ω | ~3.65 | Suggests a strong ability to accept electrons. |
| Data is illustrative and based on findings for structurally related nitro-heterocyclic compounds. figshare.comirjweb.com |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Energetic Properties and Reactivity Sites
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and kinetic stability of a molecule. ajchem-a.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine and thiophene rings, which are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the nitrothiophenyl fragment, specifically over the electron-deficient nitro group. researchgate.net This distribution makes the nitro group a prime site for nucleophilic attack.
Table 2: Typical FMO Energies and HOMO-LUMO Gap for Nitro-Substituted Thiophene Systems
| Orbital | Typical Energy (eV) | Localization in this compound |
| HOMO | -6.2 to -6.8 | Thiophene ring and Piperazine moiety |
| LUMO | -2.6 to -3.5 | Nitro group and Thiophene ring |
| Energy Gap (ΔE) | 3.6 to 3.7 | Indicates high reactivity |
| Values are representative based on DFT studies of 2-(2-Nitrovinyl) thiophene and similar structures. figshare.comresearchgate.net |
Electrostatic Potential (ESP) Mapping for Molecular Reactivity Prediction
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netnih.gov The ESP map illustrates the electrostatic potential on the molecule's electron density surface.
In an ESP map of this compound, distinct regions of charge would be visible:
Negative Potential (Red/Yellow): The most electronegative regions are found around the oxygen atoms of the nitro group. researchgate.net These areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors in biological systems.
Positive Potential (Blue): Regions of positive potential are typically found around the hydrogen atoms of the piperazine N-H group. This site is a potential hydrogen bond donor.
Near-Neutral Potential (Green): The thiophene ring and the carbon backbone generally exhibit a more neutral potential, though influenced by the attached functional groups.
The ESP analysis provides a clear, qualitative prediction of how the molecule will interact with other polar molecules or biological targets. utoronto.ca
Topological Analysis (e.g., Quantum Theory of Atoms in Molecules, QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins. arxiv.org This analysis defines atoms and the chemical bonds between them, characterizing the nature of the interatomic interactions.
A QTAIM analysis of this compound would allow for:
Bond Path Identification: It would confirm the connectivity of the atoms, mapping the network of chemical bonds.
Bond Critical Point (BCP) Analysis: By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the BCP between two atoms, the nature of the bond can be classified. For instance, the C-S bonds in the thiophene ring and the C-N and N-O bonds of the nitro group could be characterized. Covalent bonds typically show high ρ and negative ∇²ρ, while electrostatic interactions (like hydrogen bonds) have lower ρ and positive ∇²ρ. arxiv.org
This method offers deep insights into the stability conferred by the molecule's bonding network and can quantify the strength and type of intramolecular interactions.
Molecular Modeling and Simulation
Moving from quantum calculations to larger biological systems, molecular modeling techniques are employed to predict how this compound might interact with proteins or other biomacromolecules.
Molecular Docking Studies for Ligand-Biomacromolecule Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. connectjournals.com This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.
Given the structural motifs in this compound, it could be docked into the active sites of various enzymes, such as kinases or topoisomerases, which are common targets for anticancer agents. mdpi.comnih.gov A typical docking study would reveal:
Binding Affinity: The docking score or binding energy (usually in kcal/mol) estimates the strength of the interaction. A more negative value indicates a more favorable binding. bohrium.com
Binding Pose: The specific orientation of the ligand within the active site.
Key Interactions: The specific non-covalent interactions that stabilize the ligand-protein complex. For this molecule, these could include:
Hydrogen Bonds: The piperazine N-H group acting as a donor and the nitro-group oxygens acting as acceptors. mdpi.comnih.gov
Pi-Pi Stacking: The thiophene ring interacting with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The carbon skeleton of the molecule interacting with nonpolar residues.
Table 3: Hypothetical Molecular Docking Results for a Nitro-Aryl Piperazine Ligand in a Kinase Active Site
| Parameter | Result | Interpretation |
| Binding Energy | -7.0 to -9.5 kcal/mol | Suggests favorable and stable binding. |
| Interacting Residues | ASP, LYS, PHE, LEU | Indicates a combination of hydrogen bonding, electrostatic, and hydrophobic interactions. |
| Hydrogen Bonds | N-H (piperazine) with ASP; O (nitro) with LYS | Highlights key anchor points for the ligand in the binding pocket. |
| Pi-Stacking | Thiophene ring with PHE | Shows stabilization via aromatic interactions. |
| This table presents plausible docking outcomes based on studies of similar heterocyclic compounds targeting protein kinases. nih.govbohrium.comnih.gov |
These computational predictions provide a strong foundation for designing more potent and selective analogs and for prioritizing compounds for experimental biological screening.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Stability
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational landscape and the stability of its interactions with biological targets.
MD simulations on piperazine-containing molecules have been effectively used to understand their structural stability when bound to a receptor. nih.gov These simulations track the atomic movements of the system over a defined period, typically nanoseconds, providing insights into the flexibility of the molecule and the nature of its interactions with a binding site. researchgate.net The conformational integrity of a ligand, such as a piperazine derivative, is a critical factor in maintaining stable binding to a biological target. nih.gov
In the context of this compound, an MD simulation would involve placing the molecule in a simulated physiological environment (a box of water molecules with physiological salt concentration) and, if a target is known, in the binding site of that target. The simulation would then calculate the forces between atoms and their subsequent movements. Key parameters analyzed from these simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value suggests that the molecule has reached an equilibrium state in its environment or binding pocket. For piperazine derivatives, stable RMSD values are indicative of a stable protein-ligand complex. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the molecule by measuring the fluctuation of each atom around its average position. This can highlight which parts of the this compound molecule are more rigid and which have more conformational freedom.
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and its target protein, which are crucial for binding affinity and specificity.
A hypothetical MD simulation of this compound bound to a target protein might yield the results summarized in the interactive table below.
| Simulation Time (ns) | RMSD of Ligand (Å) | RMSF of Piperazine Ring (Å) | Number of Hydrogen Bonds |
| 0 | 0.0 | 0.1 | 3 |
| 10 | 1.2 | 0.5 | 2 |
| 20 | 1.5 | 0.4 | 3 |
| 30 | 1.4 | 0.4 | 2 |
| 40 | 1.6 | 0.5 | 2 |
| 50 | 1.5 | 0.4 | 3 |
This table presents hypothetical data for illustrative purposes.
These simulations provide a dynamic picture of how this compound might behave at a molecular level, guiding further design and optimization efforts. dntb.gov.ua
Structure-Based Molecular Design Principles for Directed Synthesis
Structure-based molecular design leverages the three-dimensional structural information of a biological target to design molecules that can bind to it with high affinity and selectivity. For this compound, these principles can guide its modification to enhance its potential therapeutic effects.
The general approach involves identifying a key biological target and then using its crystal structure or a homology model to design complementary ligands. The piperazine moiety is a common scaffold in drug discovery due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker for introducing various substituents. researchgate.net
For this compound, a directed synthesis approach would involve:
Target Identification: Identifying a biological target, for instance, a receptor or enzyme implicated in a disease state.
Binding Site Analysis: Characterizing the size, shape, and chemical nature (hydrophobic, hydrophilic, charged regions) of the target's binding site.
Scaffold Hopping and Functionalization: While keeping the core this compound structure, medicinal chemists can introduce various chemical groups to the piperazine ring. The goal is to create new derivatives with improved interactions with the target. For example, adding a hydrogen bond donor or acceptor could enhance binding affinity. osti.gov
Docking and Scoring: Virtually screening the designed derivatives by docking them into the target's binding site and using scoring functions to predict their binding affinity. This allows for the prioritization of compounds for synthesis.
The design of novel piperazine derivatives often involves creating a library of compounds with systematic variations to explore the structure-activity relationship (SAR). nih.govresearchgate.net For instance, different aryl groups could be attached to the second nitrogen of the piperazine ring to explore interactions with a hydrophobic pocket in the target protein.
In Silico Profiling Methodologies
In silico profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov This early assessment of a compound's drug-likeness is crucial to avoid costly failures in later stages of drug development. researchgate.net
For this compound, a variety of in silico tools can be used to predict its pharmacokinetic and toxicological profile. These tools are often based on quantitative structure-activity relationship (QSAR) models, which correlate the physicochemical properties of molecules with their biological activities. researchgate.net
Key ADMET parameters that can be predicted for this compound include:
Absorption:
Gastrointestinal (GI) Absorption: Predicts the percentage of the compound that will be absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross the BBB, which is important for drugs targeting the central nervous system.
Distribution:
Plasma Protein Binding (PPB): Predicts the extent to which the compound will bind to proteins in the blood, which affects its free concentration and availability to reach the target.
Metabolism:
Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major CYP enzymes, which can lead to drug-drug interactions.
Excretion:
Renal Clearance: Predicts the rate at which the compound is cleared by the kidneys.
Toxicity:
hERG Inhibition: Predicts the potential for the compound to block the hERG potassium channel, which can lead to cardiotoxicity.
Ames Test: Predicts the mutagenic potential of the compound.
The following interactive table shows a hypothetical in silico ADMET profile for this compound, generated using predictive software. nih.gov
| ADMET Property | Predicted Value/Classification |
| Absorption | |
| GI Absorption | High |
| BBB Permeability | Low |
| Distribution | |
| Plasma Protein Binding | Moderate |
| Metabolism | |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
| Excretion | |
| Renal Clearance | Moderate |
| Toxicity | |
| hERG Inhibition | Low Risk |
| Ames Test | Non-mutagenic |
This table presents hypothetical data for illustrative purposes.
These in silico predictions provide a valuable initial assessment of the drug-like properties of this compound, helping to guide its further development and optimization. researchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Nitro Group Substitutions on Molecular Activity
The nitro group (NO₂) is a potent electron-withdrawing group, and its presence and position on the thiophene (B33073) ring are critical determinants of the molecule's electronic properties and, consequently, its biological activity. The electron-withdrawing nature of the nitro group can significantly alter the polarity of the molecule, which may enhance interactions with nucleophilic sites within biological targets like enzymes. nih.gov
The activity of nitro compounds is often linked to the reduction of the nitro group itself, a process that can involve accepting up to six electrons to form an amine derivative. nih.gov This reduction can be mediated by enzymes such as NADH or NADPH. During this process, intermediate species like nitroso and hydroxylamine (B1172632) are formed, which can react with biomolecules. nih.gov In some contexts, the nitro group can be displaced in a nucleophilic substitution reaction, particularly when the aromatic ring is activated. nih.govurfu.ru This reactivity suggests that a compound like 1-(2-nitro-3-thienyl)piperazine could potentially form covalent bonds with biological targets, such as cysteine residues in proteins. urfu.ru
The position of the nitro group is also crucial. Studies on related nitro-aromatic compounds have shown that the presence of nitro groups, for instance at the C2 and C4 positions of a pyrrole (B145914) ring, enhanced antibacterial activity. nih.gov For this compound, the nitro group at the 2-position of the thiophene ring is expected to strongly influence the electron density distribution across the ring, affecting its interaction with molecular targets.
Table 1: Influence of Nitro Group on Molecular Properties
| Feature | Impact on this compound |
|---|---|
| Electronic Effect | Strong electron-withdrawing group, polarizes the thiophene ring. nih.gov |
| Reactivity | May be metabolically reduced to reactive intermediates. nih.gov Can potentially undergo nucleophilic substitution. urfu.ru |
| Binding Interactions | Can serve as a hydrogen bond acceptor. The altered polarity of the aromatic system can modulate interactions with protein binding sites. nih.gov |
Influence of Thiophene Ring Substituents on Electronic and Steric Profiles
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its versatile biological activities. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov Thiophene is often used as a bioisosteric replacement for a phenyl ring, a substitution that can improve physicochemical properties and metabolic stability. nih.gov
The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene (B151609). nih.gov However, the substituents already present on the ring in this compound—the nitro group at position 2 and the piperazine (B1678402) at position 3—will dictate the electronic and steric profile.
Steric Profile : The bulkiness of substituents on the thiophene ring can influence how the molecule fits into a binding pocket. Increasing the steric bulk on the thiophene ring has been shown in some cases to improve reaction yields and regioselectivity in synthetic transformations. acs.orgacs.org In the context of biological activity, steric hindrance can either prevent or promote optimal binding, depending on the topology of the target site.
| Other Positions (e.g., C4, C5) | Substituents at these positions would further modulate the electronic and steric landscape, offering opportunities for SAR exploration. acs.orgacs.org | Additional substituents would increase steric bulk, potentially leading to more specific interactions or, conversely, loss of activity due to steric clashes. youtube.com |
Role of Piperazine Ring Substitutions in Modulating Molecular Interactions and Selectivity
The piperazine scaffold is a six-membered ring containing two nitrogen atoms at opposite positions. It is a highly prevalent structural motif in drug discovery, valued for its physicochemical and conformational properties. researchgate.netconsensus.app A key feature of the piperazine ring is that its two nitrogen atoms allow for diverse substitutions, making it a versatile scaffold for modulating a molecule's properties. researchgate.netresearchgate.net
In the case of this compound, one nitrogen is attached to the thiophene ring. The second nitrogen is unsubstituted, providing a site for further chemical modification. Introducing different substituents at this position can have profound effects:
Modulating Basicity and Solubility : The basicity of the piperazine nitrogen can be tuned by the electronic nature of the substituent. This, in turn, affects the compound's ionization state at physiological pH, influencing properties like solubility, cell permeability, and oral bioavailability. researchgate.net
Exploring Binding Pockets : Adding substituents to the piperazine ring allows for the exploration of additional binding pockets in a target protein. Studies on other piperazine-containing compounds have shown that even small substituents, such as a methyl group, can significantly enhance receptor affinity and selectivity. nih.gov
Altering Pharmacological Profile : The nature of the substituent can dramatically change the pharmacological activity. For example, different aryl or aralkyl groups on the piperazine ring have been shown to impart a range of activities, including anxiolytic and antidepressant effects. nih.gov
Table 3: Impact of Piperazine Ring Substitutions
| Substitution Type | Potential Effect on Molecular Properties | Example from Related Research |
|---|---|---|
| Small Alkyl Groups | Can enhance potency and selectivity by occupying small hydrophobic pockets. nih.gov | 2-methyl and 2,2-dimethyl substitutions on piperazine in indan (B1671822) derivatives led to potent D1 and D2 antagonism. nih.gov |
| Aryl Groups | Can introduce additional π-π stacking or hydrophobic interactions, significantly altering receptor affinity. ijrrjournal.com | (2-Methoxyphenyl)piperazine derivatives show high affinity for 5-HT1A receptors. ijrrjournal.com |
| Hydrogen Bond Donors/Acceptors | Can form specific hydrogen bonds with the target, increasing binding affinity and selectivity. | The urea (B33335) moiety, which can act as a hydrogen bond donor and acceptor, was used to mimic a pyridone ring in a kinase inhibitor. nih.gov |
Conformational Dynamics of the Piperazine Scaffold and its Implications for Molecular Recognition
The six-membered piperazine ring is not planar and typically exists in a chair conformation, though boat and twist-boat conformations are also possible. The conformational flexibility of the piperazine scaffold is a critical aspect of its role in molecular recognition. nih.gov The ability of the ring to adopt different conformations allows the molecule to adapt its shape to fit optimally into a binding site. nih.gov
For this compound, the piperazine ring's conformation will determine the spatial orientation of any substituent on the second nitrogen atom relative to the thienyl group. Studies on other 1-aryl-2-substituted piperazines have shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds. nih.gov This preferred conformation places the substituents in a specific three-dimensional arrangement, which can be crucial for mimicking the binding mode of endogenous ligands or other drugs. nih.gov
Molecular modeling techniques, such as molecular dynamics simulations, are often used to study the conformational adaptability of piperazine derivatives upon binding to their targets. nih.gov Such studies have revealed that the flexibility of these molecules can be more important for drug design than previously assumed. nih.gov
Strategic Hybridization of Thiophene and Piperazine Scaffolds for Enhanced Properties
Molecular hybridization, the strategy of combining two or more pharmacophoric scaffolds into a single molecule, is a powerful tool in drug design. researchgate.net The goal is to create a hybrid molecule that possesses enhanced activity, improved selectivity, or a better pharmacokinetic profile compared to the individual components. The compound this compound is an example of such a hybrid, combining the thiophene and piperazine scaffolds.
Thiophene Scaffold : As discussed, this scaffold is a versatile building block in medicinal chemistry, often contributing to potent biological activity. nih.gov
Piperazine Scaffold : This moiety is frequently used as a linker or a scaffold to properly orient other functional groups for optimal interaction with a biological target. nih.govmdpi.com It also often improves the pharmacokinetic properties of a molecule. mdpi.com
The combination of these two scaffolds has been successfully employed in the development of compounds with a wide range of biological activities, including antihypertensive and anticancer agents. nih.govnih.gov For example, a series of thienopyrimidine-2,4-diones bearing a (phenylpiperazinyl)alkyl substituent were found to be potent oral antihypertensive agents. nih.gov In another study, piperazine-tethered thiophene-3-carboxamide (B1338676) selenides showed significant antiproliferative activity. nih.gov The strategic combination in this compound thus brings together the biological potential of the substituted thiophene with the advantageous structural and pharmacokinetic properties of the piperazine linker.
Analysis of Covalent and Non-Covalent Interactions in Molecular Design
The biological activity of a molecule is ultimately determined by its interactions with its molecular target. These interactions can be either non-covalent or covalent.
Non-Covalent Interactions : These are weaker, reversible interactions that are central to the binding of most drugs to their receptors. wiley.comnih.gov They include:
Hydrogen Bonds : The nitro group (acceptor), the sulfur atom of the thiophene ring (acceptor), and the secondary amine of the piperazine ring (donor and acceptor) can all participate in hydrogen bonding. nih.gov
π-π Stacking : The aromatic thiophene ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding site.
Electrostatic Interactions : The polarized C-NO₂ bond and the charges on the protonated piperazine nitrogen can lead to favorable electrostatic interactions with the target.
The collective effect of these non-covalent interactions determines the binding affinity and selectivity of the compound. nih.govmdpi.com
Covalent Interactions : While less common for therapeutic agents, covalent interactions, where the drug forms a permanent chemical bond with its target, can lead to irreversible inhibition. As mentioned earlier, the nitro-substituted thiophene ring in this compound is activated for nucleophilic substitution. urfu.ru This creates the possibility for the molecule to act as a covalent modifier by reacting with nucleophilic residues like cysteine on a target protein. urfu.ru
A thorough understanding of both covalent and non-covalent interaction potential is essential for the rational design of analogues of this compound with improved properties.
Mechanistic Investigations of Molecular Interactions and Biological Pathways
Mechanisms of Nitro Group Reduction and Reactive Intermediate Generation
The biological activity of many nitroaromatic compounds is contingent upon the reduction of the nitro group. This process can generate a cascade of reactive intermediates that are often responsible for the compound's therapeutic or toxic effects.
The reduction of a nitro group is a stepwise process that can occur through either a one-electron or a two-electron pathway. In the one-electron pathway, the nitro group successively forms a nitro anion radical, a nitroso compound, a hydronitroxide radical, and a hydroxylamino derivative before yielding the final amine product. nih.gov The two-electron pathway involves the formation of a nitroso intermediate, followed by a hydroxylamino derivative, and finally the amine. nih.gov
The rate-limiting step in this reduction cascade is typically the initial reduction of the nitro group to the nitroso intermediate. nih.gov Subsequent reduction of the nitroso group to the hydroxylamino intermediate occurs at a much faster rate. nih.gov The hydroxylamine (B1172632) derivative is a key intermediate, as it can undergo further reactions, such as conjugation with acetate or sulfate, leading to the formation of intermediates that can covalently bind to macromolecules like DNA. nih.gov
Several enzymes can catalyze the reduction of nitro groups, including NADPH: P450 oxidoreductase, NAD(P)H-quinone oxidoreductase, and aldehyde oxidase. nih.gov These enzymes facilitate the transfer of electrons to the nitro group, initiating the reduction process. nih.gov
Molecular Interactions with Cellular Components and Biomacromolecules (e.g., DNA, Enzymes)
The reactive intermediates generated from the reduction of the nitro group of 1-(2-Nitro-3-thienyl)piperazine can interact with various cellular components, including DNA and enzymes.
Reduced nitroarenes have been shown to cause DNA damage, including strand breakage, cross-linking, and helix destabilization. nih.gov They can also bind covalently to DNA, forming DNA adducts. nih.gov This covalent modification of DNA can interfere with fundamental cellular processes like replication and transcription, ultimately leading to cell death. nih.gov The formation of these adducts is often dependent on the presence of reducing agents and is more pronounced under hypoxic conditions. nih.gov
Beyond DNA, these reactive intermediates can also interact with proteins, particularly enzymes. Covalent modification of enzymes can lead to the inhibition of their activity, disrupting metabolic pathways. For instance, some covalent inhibitors of fatty acid amide hydrolase (FAAH) are piperidine/piperazine (B1678402) aryl ureas, which form a covalent adduct with the enzyme. escholarship.org
Investigation of Nucleophilic Attack Pathways and Meisenheimer Complex Formation
The electron-deficient nature of the aromatic ring in nitroaromatic compounds makes them susceptible to nucleophilic attack. This can lead to the formation of Meisenheimer complexes, which are relatively stable intermediates.
The formation of a Meisenheimer complex involves the addition of a nucleophile to the aromatic ring, resulting in a negatively charged intermediate. nih.govnih.gov The stability of these complexes is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, stabilize the negative charge and favor the formation of the complex. nih.govnih.gov
In the context of drug metabolism, the formation of hydride-Meisenheimer complexes has been observed for some nitro-benzothiazinones. nih.govnih.gov This biotransformation can be influenced by substitutions on the molecule, with quantum mechanics calculations of Gibbs free energy, Mulliken charges, and Fukui indices providing good indicators of the propensity for Meisenheimer complex formation. nih.govnih.gov
Modulation of Enzyme Activities by Specific Ligand Interactions
The piperazine moiety is a common scaffold in many biologically active compounds and can play a crucial role in ligand-enzyme interactions. nih.gov The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors or donors, contributing to the binding affinity of the ligand to the enzyme's active site. nih.gov
The substitution pattern on the piperazine ring can significantly influence the compound's interaction with specific enzymes. For example, in a series of chalcone-piperazine derivatives, alterations to the N-phenylpiperazine, N-benzylpiperazine, and other substituted piperazine moieties resulted in good inhibition profiles towards human carbonic anhydrase I and II isoenzymes. nih.gov Similarly, certain piperazine-tethered thiophene-3-carboxamide (B1338676) selenides have shown potent antiproliferative activity through the inhibition of EGFR kinase. nih.gov
Ligand-Receptor Binding Modalities and Allosteric Effects
The piperazine ring is also a key structural element in ligands that target G-protein-coupled receptors (GPCRs) and other receptors. nih.gov The nature of the substituent on the piperazine ring can determine the ligand's affinity and selectivity for different receptor subtypes.
For instance, in a study of histamine H3 receptor (H3R) and sigma-1 receptor (σ1R) ligands, the replacement of a piperidine moiety with a piperazine significantly altered the affinity for the σ1R. nih.gov Molecular docking studies can provide insights into the putative protein-ligand interactions responsible for high affinity. nih.gov These studies have revealed that interactions such as salt bridges and hydrogen bonds between the ligand and specific amino acid residues in the receptor's binding pocket are crucial for affinity. nih.gov
Interference with Fundamental Biological Processes at the Molecular Level
Through the mechanisms described above, this compound and related compounds can interfere with fundamental biological processes.
The covalent modification of DNA by reactive intermediates can lead to genotoxicity and cytotoxicity. nih.govnih.gov This can disrupt the cell cycle and induce apoptosis. For example, some 1,2,3-triazole-containing compounds have been shown to exert their antiproliferative activity by acting on microtubules, causing cell cycle arrest at the G2/M phase, and inducing apoptosis. nih.gov
Chemical Transformations and Reactivity of 1 2 Nitro 3 Thienyl Piperazine Scaffold Components
Reductive Transformations of the Nitro Group to Amino Derivatives
Commonly employed methods for the reduction of aromatic nitro groups, which are applicable to 1-(2-nitro-3-thienyl)piperazine, include catalytic hydrogenation and chemical reduction using metals or metal salts. rsc.orgsciforum.net
Catalytic Hydrogenation: This is a widely used and often preferred method due to its clean nature and high efficiency. rsc.org
Palladium on Carbon (Pd/C): Hydrogenation with H₂ gas in the presence of a Pd/C catalyst is a very common and effective method for reducing both aromatic and aliphatic nitro groups to amines. rsc.org
Raney Nickel: This catalyst is also highly effective for nitro group reductions and can be a better choice when trying to avoid the dehalogenation of aryl halides that can sometimes occur with Pd/C. rsc.org
Platinum Oxide (PtO₂): This is another powerful catalyst for the hydrogenation of nitro compounds. sciforum.net
Chemical Reduction: A variety of chemical reagents can achieve the reduction of the nitro group.
Metal/Acid Systems: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., acetic acid or hydrochloric acid) provides a classic and reliable method for nitro group reduction. rsc.org
Tin(II) Chloride (SnCl₂): This reagent offers a milder alternative for the reduction of aromatic nitro groups and is often used when other reducible functional groups are present in the molecule. rsc.org
Sodium Hydrosulfite (Na₂S₂O₄): This reagent can be used for the reduction of nitroarenes.
Trichlorosilane (B8805176): A process utilizing trichlorosilane in the presence of an organic base has been developed for the efficient reduction of nitro groups to amines in a variety of aromatic and heteroaromatic compounds. nih.gov
The following table summarizes various reagents and general conditions for the reduction of aromatic nitro compounds.
Table 1: Reagents and Conditions for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Substrate Scope | Notes |
|---|---|---|---|
| H₂/Pd-C | Low to moderate pressure and temperature | Broad, both aromatic and aliphatic nitro groups | May cause dehalogenation of aryl halides. rsc.org |
| H₂/Raney-Ni | Moderate pressure and temperature | Broad, good for substrates with halides | Less prone to causing dehalogenation. rsc.org |
| Fe/HCl or Fe/AcOH | Reflux | Aromatic nitro groups | Classic, cost-effective method. rsc.org |
| SnCl₂/HCl | Room temperature or gentle heating | Aromatic nitro groups | Mild conditions, good chemoselectivity. rsc.org |
| Zn/AcOH | Room temperature or gentle heating | Aromatic nitro groups | Mild conditions. rsc.org |
| Na₂S₂O₄ | Aqueous or alcoholic solution | Aromatic nitro groups | Can sometimes offer different selectivity. |
| Trichlorosilane/Base | Anhydrous solvent | Broad, including heteroaromatic nitro compounds | Efficient and of wide applicability. nih.gov |
Nucleophilic Substitution Reactions on the Nitrothiophene Ring
The synthesis of this compound itself typically involves a nucleophilic aromatic substitution (SNAr) reaction. The presence of the strongly electron-withdrawing nitro group at the C2 position of the thiophene (B33073) ring activates the C3 position towards nucleophilic attack. Therefore, reacting a 3-halo-2-nitrothiophene (e.g., 3-chloro- or 3-bromo-2-nitrothiophene) with piperazine (B1678402) results in the displacement of the halide and the formation of the desired product.
The reactivity of the nitrothiophene ring is a key aspect of its chemistry. In related systems like nitropyridines, the nitro group significantly facilitates the substitution of leaving groups on the ring by nucleophiles. For instance, 2-chloro-3-nitropyridine (B167233) readily reacts with piperazine to form the corresponding piperazinyl derivative. nih.gov This principle is directly applicable to the synthesis of this compound.
An interesting phenomenon that can occur in the reactions of halo-nitro-heterocycles with amines is nitro-group migration. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to the formation of a product where the nitro group has migrated to the 3-position. clockss.org While not specifically reported for this compound, the possibility of such rearrangements under certain reaction conditions should be considered, especially when exploring novel synthetic routes or when unexpected byproducts are observed.
The following table illustrates the general SNAr reaction for the synthesis of this compound.
Table 2: Synthesis of this compound via SNAr Reaction
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| 3-Halo-2-nitrothiophene (X = Cl, Br) | Piperazine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Heat | This compound |
Chemical Modifications Involving the Piperazine Nitrogen Atoms
The piperazine moiety of this compound contains a secondary amine (NH) group, which is a prime site for a variety of chemical modifications. This allows for the straightforward synthesis of a diverse library of derivatives with potentially altered pharmacological or material properties. Common modifications include alkylation, acylation, and sulfonylation.
N-Alkylation: The secondary amine of the piperazine ring can be readily alkylated using various alkylating agents, such as alkyl halides or through reductive amination. This introduces a wide range of substituents at the N-4 position. For example, the alkylation of arylpiperazines is a common strategy in drug development. nih.gov In a related context, 3-nitropyridylpiperazine derivatives have been synthesized through N-alkylation with various aryl 2-chloroacetamides. nih.gov
N-Acylation: The piperazine nitrogen can be acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a robust reaction that allows for the introduction of a vast array of functional groups.
N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of N-sulfonated derivatives. For instance, 1-[(E)-3-phenyl-2-propenyl]piperazine has been derivatized with various sulfonyl chlorides to produce compounds with antibacterial activity. nih.gov
These modifications are crucial for exploring the structure-activity relationships of this compound-based compounds. The table below provides examples of such modifications.
Table 3: Examples of Chemical Modifications of the Piperazine Moiety
| Reaction Type | Reagent | General Product Structure |
|---|---|---|
| N-Alkylation | R-X (Alkyl halide) | 1-(2-Nitro-3-thienyl)-4-alkylpiperazine |
| N-Acylation | R-COCl (Acyl chloride) | 1-(2-Nitro-3-thienyl)-4-acylpiperazine |
| N-Sulfonylation | R-SO₂Cl (Sulfonyl chloride) | 1-(2-Nitro-3-thienyl)-4-sulfonylpiperazine |
Cycloaddition Reactions Involving the Thiophene Ring System
The thiophene ring, due to its aromatic character, is generally a reluctant participant in cycloaddition reactions such as the Diels-Alder reaction. nih.gov However, its reactivity can be enhanced under certain conditions or through modification.
Thiophene as a Diene: The aromaticity of thiophene makes it a poor diene in thermally induced [4+2] cycloadditions. High pressures are often required to promote the reaction with dienophiles. nih.gov An alternative strategy to enhance the diene character of the thiophene ring is its oxidation to a thiophene-S-oxide or thiophene-S,S-dioxide. These non-aromatic species are much more reactive as dienes in Diels-Alder reactions. rsc.orgresearchgate.net The resulting cycloadducts can then undergo further transformations, such as the extrusion of sulfur dioxide, to form new ring systems. stackexchange.com
Thiophene as a Dienophile: The presence of a strong electron-withdrawing group, such as the nitro group in this compound, can render the thiophene ring electron-deficient enough to act as a dienophile in inverse-electron-demand Diels-Alder reactions. Substituted thiophenes bearing a nitro group have been shown to act as dienophiles. ingentaconnect.com
[3+2] Cycloaddition Reactions: Nitro-substituted aromatic systems can also participate in [3+2] cycloaddition reactions. For example, nitrobenzothiophenes have been shown to react with nonstabilized azomethine ylides in a dearomative [3+2] cycloaddition to form fused tricyclic pyrrole (B145914) derivatives. rsc.org This type of reactivity could potentially be extended to this compound, offering a pathway to complex heterocyclic scaffolds.
The potential cycloaddition pathways are summarized in the table below.
Table 4: Potential Cycloaddition Reactions of the this compound Scaffold
| Reaction Type | Role of Thiophene Ring | Required Conditions/Modifications | Potential Product Type |
|---|---|---|---|
| [4+2] Diels-Alder | Diene | Oxidation to thiophene-S-oxide or S,S-dioxide | Fused cyclohexene (B86901) derivatives |
| [4+2] Diels-Alder | Dienophile | Reaction with electron-rich diene | Fused thiophene derivatives |
| [3+2] Cycloaddition | Dipolarophile | Reaction with 1,3-dipoles (e.g., azomethine ylides) | Fused five-membered heterocyclic rings |
Oxidative Pathways and Radical Chemistry
The oxidative and radical chemistry of this compound is less explored compared to its other transformations. However, the constituent moieties suggest several potential pathways. The thiophene ring, particularly the sulfur atom, is susceptible to oxidation. Mild oxidation can lead to the aforementioned thiophene-S-oxides, while stronger oxidizing agents can produce thiophene-S,S-dioxides. researchgate.net
The nitro group itself can participate in redox processes. The nitroreduction discussed in section 7.1 is a prime example. In biological systems, the nitroreduction of some nitrothiophenes has been studied and is known to proceed via radical intermediates. nih.gov While this is an enzymatic process, it highlights the potential for the nitro group to accept an electron to form a nitro radical anion, which could then undergo further reactions.
The piperazine ring can also be subject to oxidation, although this is generally less facile than the reactions at the nitrogen lone pair. Under specific conditions, radical reactions involving the C-H bonds of the piperazine ring could be initiated, but this would likely require specialized reagents and conditions.
Further research is needed to fully elucidate the non-biological oxidative pathways and radical chemistry of the this compound scaffold. Such studies could reveal novel transformations and provide access to new chemical entities.
Q & A
Q. Basic Bioactivity Assays
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Q. Advanced Mechanistic Studies
- Molecular docking : Employ tools like AutoDock Vina to predict binding affinities to targets (e.g., kinase domains or GPCRs). For example, nitro-thienyl groups may form π-π interactions with aromatic residues in active sites .
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., nitro position, piperazine N-alkylation) to correlate structural features with potency .
Which analytical techniques are essential for characterizing this compound derivatives?
Q. Basic Characterization
- TLC : Monitor reaction progress using hexane/ethyl acetate (1:2) as mobile phase .
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., nitro-group placement on thienyl rings) .
Q. Advanced Structural Analysis
- X-ray crystallography : Resolve ambiguous regiochemistry or confirm stereochemistry in novel derivatives (e.g., nitro-thiazolyl-piperazine structures) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formulas for compounds with complex fragmentation patterns .
How should researchers address contradictory data in biological activity studies of piperazine derivatives?
Q. Methodological Considerations
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) to minimize inter-lab discrepancies.
- Solubility effects : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .
- Substituent impact : Compare analogs with/without nitro groups to isolate electronic vs. steric contributions. For example, nitro groups may enhance target binding but reduce membrane permeability .
What strategies optimize the synthesis of nitro-containing heterocycles like this compound?
Q. Advanced Synthetic Challenges
- Nitro-group stability : Avoid prolonged heating; use low-temperature nitration (≤10°C) to prevent decomposition .
- Regioselectivity : Leverage directing groups (e.g., methoxy or halogens) on adjacent positions to control nitro placement .
- Catalyst screening : Test Pd/Ni complexes for cross-coupling steps involving nitro-thienyl intermediates .
How can computational modeling guide the design of this compound-based therapeutics?
Q. Advanced Methodologies
- Pharmacophore modeling : Identify essential features (e.g., nitro group, piperazine ring) for target engagement using tools like Schrödinger Suite.
- ADMET prediction : Use QikProp to estimate bioavailability, blood-brain barrier penetration, and metabolic stability .
- Dynamic simulations : Perform molecular dynamics (MD) simulations to assess binding stability over time (e.g., RMSD analysis of ligand-protein complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
